Quaterrylene

Singlet fission Organic photovoltaics Exciton multiplication

Quaterrylene (CAS 188-73-8) is a research-grade polycyclic aromatic hydrocarbon engineered for next-generation organic electronics. Unlike smaller rylene analogs (perylene, terrylene), its extended π-conjugated core—comprising four peri-fused naphthalene units—enables near-infrared (NIR) absorption (J-aggregate emission at 912 nm) and verified singlet fission (SF) efficiency, ranking third behind pentacene and rubrene. This makes it indispensable for singlet-fission-enhanced organic photovoltaics (OPV) aiming to surpass the Shockley-Queisser limit. With exceptional thermal stability (>500°C undecomposed), a p-type semiconductor character tunable via OTS-SAM interface engineering, and an oxidation potential of −0.08 V (vs Fc/Fc⁺) for strong electron donation, Quaterrylene delivers performance that simpler rylenes cannot replicate. Procure this high-purity (>98%) compound to advance your OFET, graphene nanoribbon precursor, or NIR dye development.

Molecular Formula C40H20
Molecular Weight 500.6 g/mol
CAS No. 188-73-8
Cat. No. B086737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuaterrylene
CAS188-73-8
Molecular FormulaC40H20
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2
InChIInChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H
InChIKeyGGVMPKQSTZIOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quaterrylene (CAS 188-73-8): Core Properties and Oligorylene Classification


Quaterrylene (C40H20) is a polycyclic aromatic hydrocarbon belonging to the oligorylene homologous series (perylene, terrylene, quaterrylene) [1]. As the third member of the rylene family, it consists of four naphthalene units linked by peri-bonds [2] and exhibits a narrow optical band gap with absorption extending into the near-infrared region [3]. The compound demonstrates exceptional thermal stability, remaining undecomposed when heated to over 500°C [4], and functions as a p-type organic semiconductor in field-effect transistor configurations [5].

Why Quaterrylene Cannot Be Simply Substituted with Perylene or Terrylene in Device Applications


Within the rylene homologous series, extending the aromatic core from perylene (n=0) through terrylene (n=1) to quaterrylene (n=2) produces non-linear changes in electronic structure that fundamentally alter device-relevant properties [1]. While terrylene and quaterrylene are direct synthetic analogs, they exhibit divergent excited-state dynamics, with quaterrylene showing ultrafast formation of a nonradiant intermediate state absent in terrylene [2]. The first oxidation potential shifts from +0.47 V (vs Fc/Fc+) for tert-butyl-perylene to −0.08 V for tert-butyl-quaterrylene, demonstrating that core extension drastically enhances electron-donating capability [3]. These core-size-dependent property shifts mean that selecting a smaller rylene analog will not recapitulate quaterrylene's performance in applications requiring NIR absorption, singlet fission efficiency, or specific charge transport characteristics.

Quaterrylene Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Singlet Fission Efficiency Ranking: Quaterrylene vs. Pentacene and Rubrene

Quaterrylene ranks as the third most efficient singlet fission (SF) material among evaluated organic crystals, following pentacene and monoclinic rubrene, and outperforming perylene polymorphs which are not expected to exhibit SF [1][2]. The assessment uses a two-dimensional descriptor based on the energy conservation criterion (ES−2ET) and percentage charge-transfer character (%CT) [1].

Singlet fission Organic photovoltaics Exciton multiplication

Oxidation Potential: Enhanced Electron-Donating Capability vs. Perylene

Tert-butyl-substituted quaterrylene exhibits a first half-wave oxidation potential of −0.08 V vs Fc/Fc+, compared to +0.47 V for tert-butyl-substituted perylene [1]. This 0.55 V negative shift demonstrates substantially enhanced electron-donating ability conferred by the extended quaterrylene core. The parent quaterrylene shows a reversible oxidation wave at +0.69 V vs Fc/Fc+ .

Electrochemistry Electron donor Oxidation potential

Excited-State Dynamics: Drastic Spectrodynamic Divergence from Terrylene

Subpicosecond absorption/gain spectroscopy reveals a drastic difference in lowest excited singlet state behavior between tetra-t-butyl-quaterrylene and tetra-t-butyl-terrylene [1]. Terrylene shows normal excited singlet absorption and gain, nanosecond fluorescence, and long-lived triplet transient absorption. Quaterrylene exhibits a new transient absorption rising for 30 ps with no associated gain, interpreted as ultrafast (<500 fs) formation of a nonradiant intermediate state [1].

Ultrafast spectroscopy Excited state dynamics Photophysics

Scalable One-Step Synthesis: High-Yield Advantage for Procurement Feasibility

Quaterrylene can be prepared in a single reaction with high yield via Scholl-type coupling of perylene, using trifluoromethanesulfonic acid as catalyst and DDQ or molecular oxygen as oxidant [1][2]. This represents a scalable, one-step synthetic route from a commercially available precursor, contrasting with multi-step syntheses historically required for larger rylenes.

Synthetic methodology Scalability Procurement

Interface-Engineered Carrier Mobility Enhancement: OTS-SAM vs. Bare SiO2

In quaterrylene field-effect transistors, OTS-SAM surface modification produces a marked increase in carrier mobility in the initial layers and enables temperature-independent transport below 210 K, whereas on bare SiO2, carrier mobility strongly declines with decreasing temperature from 300 K to 60 K [1]. Interface engineering with OTS-SAM contributes to stress-free film growth and highly molecular ordering, dramatically improving transistor performance [2].

OFET Interface engineering Carrier mobility

Thermal Stability: >500°C Decomposition Temperature with No Degradation

Quaterrylene can be heated to over 500°C without decomposition, establishing it as an extraordinarily stable aromatic hydrocarbon [1]. This thermal robustness distinguishes it from many organic semiconductor materials that degrade at significantly lower temperatures.

Thermal stability High-temperature applications Material robustness

Quaterrylene Application Scenarios: Where the Differentiation Evidence Drives Selection


Singlet Fission-Enhanced Organic Photovoltaics (OPV)

Quaterrylene is a verified singlet fission candidate, ranking third in efficiency after pentacene and monoclinic rubrene, while outperforming perylene which does not exhibit SF [1][2]. Combined with a narrow optical gap and triplet excitation energy in the optimal range for maximizing solar conversion efficiency [1], quaterrylene is suitable for OPV research aiming to exceed the Shockley-Queisser limit via exciton multiplication. Its thermal stability above 500°C [3] provides an additional advantage for device fabrication and long-term operational stability.

P-Type Organic Field-Effect Transistors (OFETs) with Interface Engineering

Quaterrylene functions as a p-type semiconductor in OFET configurations [1]. Device performance can be dramatically improved through interface engineering with OTS-SAM, which enables temperature-independent carrier transport below 210 K and enhances molecular ordering in initial layers [2][3]. This tunability makes quaterrylene particularly valuable for researchers optimizing transistor performance for specific operating conditions, including low-temperature applications.

Near-Infrared (NIR) Optical and Chiroptical Materials

The extended quaterrylene core enables absorption and emission deep in the NIR region. Enantiopure J-aggregates of quaterrylene bisimide derivatives achieve strong J-type excitonic coupling with absorption at 897 nm and emission at 912 nm, reaching absorption dissymmetry factors up to 1.1 × 10−2 [1]. Quaterrylene-based NIR dyes also demonstrate superior photostability compared to indocyanine green in photoacoustic imaging applications [2]. The lower oxidation potential (−0.08 V for tert-butyl-substituted) compared to perylene (+0.47 V) [3] further supports electron-donating roles in NIR-absorbing donor-acceptor systems.

Graphene Nanoribbon (GNR) Precursors and High-Stability Electronics

Bis-N-annulated quaterrylene serves as a processable precursor toward structurally defined graphene nanoribbons [1]. The exceptionally low oxidation potential of −0.08 V (vs Fc/Fc+) for tert-butyl-substituted quaterrylene reveals extremely strong electron-donating ability [1], positioning it for molecular electronic devices. Quaterrylene exhibits substantial electrical anisotropy with resistivity of 10^6 Ω·cm parallel to the b-axis versus 10^13 Ω·cm perpendicular [2], and an energy gap around 0.6 eV [2], making it suitable for organic semiconductor applications where directional charge transport is advantageous.

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